molecular formula C12H17N3O3 B1417658 Tert-butyl 4-hydroxy-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate CAS No. 1142188-60-0

Tert-butyl 4-hydroxy-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate

Cat. No. B1417658
CAS RN: 1142188-60-0
M. Wt: 251.28 g/mol
InChI Key: UHNCQJLEINZUNT-UHFFFAOYSA-N
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Description

“Tert-butyl 4-hydroxy-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate” is a compound that falls under the category of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine compounds . These compounds are known for their use as mTOR kinase and PI3 kinase inhibitors . They are also used in the treatment of mTOR-related diseases, PI3K-related diseases, and hSMG-1-related diseases .


Synthesis Analysis

The synthesis of such compounds involves reacting a 2-aryl-substituted acrylate with the corresponding 6-aminopyrimidin-4(3H)-one in the presence of a base under microwave irradiation . This results in pyrido[2,3-d]pyrimidines with an aryl substituent at position C6 .

Scientific Research Applications

Synthesis and Characterization

Tert-butyl 4-hydroxy-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate has been synthesized and characterized in various studies. For instance, the compound was synthesized from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, and then coupled with aromatic aldehyde to afford Schiff base compounds. These compounds were characterized using spectroscopic methods and X-ray crystallographic analysis (Çolak, Karayel, Buldurun, & Turan, 2021).

Interaction Studies

Research has been conducted on the interaction of similar pyrimidine derivatives with various compounds. In one study, the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with tert-butylglycinate was explored, leading to the discovery of previously unknown derivatives of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine (Zinchenko, Muzychka, Biletskiy, & Smolii, 2018).

Application in Drug Synthesis

The compound and its derivatives have potential applications in drug synthesis. For example, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, is an important intermediate for small molecule anticancer drugs. Research has focused on developing high yield synthetic methods for this compound due to its relevance in the synthesis of anticancer drugs (Zhang, Ye, Xu, & Xu, 2018).

Structural Analyses

Detailed structural analyses of this compound and related compounds have been conducted. X-ray studies, for example, have revealed insights into the molecular packing and hydrogen bonding interactions within these compounds' crystal structures (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).

Synthetic Routes and Derivatives

Research has also focused on developing synthetic routes for derivatives of this compound. Activated 2-methylidene-1,3-thiazolidin-4-ones have been used in a synthesis approach to produce polyfunctional thiazolo[3,2-c]pyrimidines, showcasing the versatility of the compound in synthesizing a variety of structurally diverse derivatives (Litvinchuk, Bentya, Rusanov, & Vovk, 2021).

properties

IUPAC Name

tert-butyl 4-oxo-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-12(2,3)18-11(17)15-5-4-8-9(6-15)13-7-14-10(8)16/h7H,4-6H2,1-3H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNCQJLEINZUNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1142188-60-0
Record name tert-butyl 4-hydroxy-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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